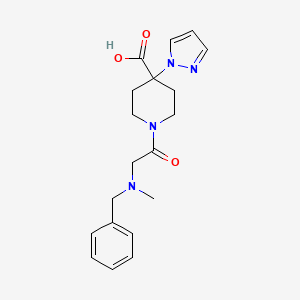
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as BGP-15, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. BGP-15 has been shown to have anti-inflammatory, anti-apoptotic, and antioxidant properties, making it a promising candidate for drug development.
Mechanism of Action
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to exert its therapeutic effects through multiple mechanisms of action. 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to activate heat shock proteins, which play a critical role in protecting cells from stress-induced damage. Additionally, 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the protein kinase R (PKR), which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects in animal models. 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, improve glucose tolerance and insulin sensitivity, and protect against apoptosis in various tissues. Additionally, 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to improve cardiac function and reduce myocardial infarction size.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its ability to activate heat shock proteins, which can protect cells from stress-induced damage. Additionally, 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for studying these processes in various disease models. However, one limitation of using 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One potential area of research is the development of 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in various disease models. Finally, more research is needed to elucidate the mechanisms of action of 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid and its potential therapeutic applications in other diseases.
Synthesis Methods
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of benzylamine, glycine, and pyrazole with piperidine-4-carboxylic acid. This method has been optimized to produce high yields of pure 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid.
Scientific Research Applications
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, neurodegenerative diseases, and cardiovascular diseases. 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to protect against oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been studied for its potential cardioprotective effects, including reducing myocardial infarction size and improving cardiac function.
properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]acetyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21(14-16-6-3-2-4-7-16)15-17(24)22-12-8-19(9-13-22,18(25)26)23-11-5-10-20-23/h2-7,10-11H,8-9,12-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBJTYFWWSILSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

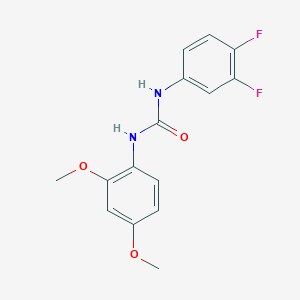
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)
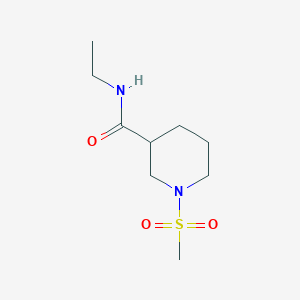
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)
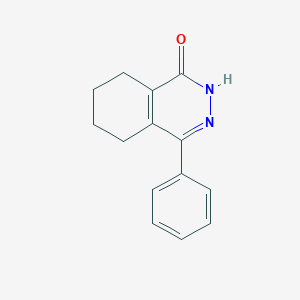
![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
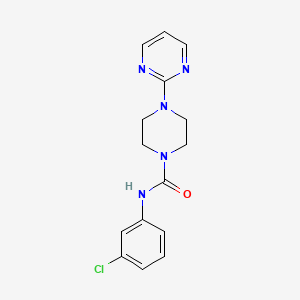
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)